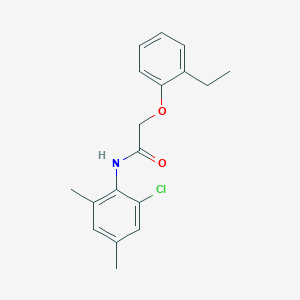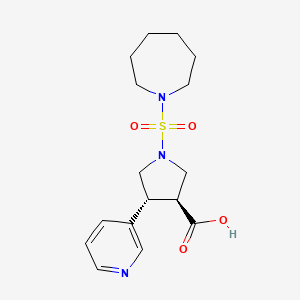![molecular formula C17H15FN4O2S B5591884 5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5591884.png)
5-(3,4-dimethoxyphenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is part of the 1,2,4-triazole class, known for various biological and corrosion inhibition activities. It contains a triazole ring, a common motif in many pharmacologically active substances, often modified with various substituents to alter their properties for specific applications.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives involves multi-step processes typically starting from simpler compounds like hydrazides or benzoic acids, leading to the final triazole products through reactions like cyclization or condensation with other organic molecules (Labanauskas et al., 2001).
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using techniques like X-ray diffraction, NMR, and IR spectroscopy. The triazole ring often exhibits specific dihedral angles with attached phenyl rings, which can influence the compound's reactivity and interaction with other molecules (Xu et al., 2006).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, such as aminomethylation and cyanoethylation, often occurring at specific nitrogen atoms in the triazole ring. These reactions are crucial in modifying the compounds for potential applications in fields like pharmacology (Hakobyan et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline forms, are influenced by the nature and position of substituents on the triazole ring. These properties are essential for determining the compound's suitability for various applications (Bihdan & Parchenko, 2017).
Chemical Properties Analysis
The chemical behavior of these triazole derivatives, such as their reactivity, stability, and interaction with other molecules (like metal ions or biological targets), is key to their potential use in various fields. Studies have shown that these compounds can form complexes with metals and exhibit significant biological activities (Singh et al., 2020).
Aplicaciones Científicas De Investigación
1. Intermolecular Interactions and Structural Analysis
Research on derivatives of 1,2,4-triazoles, including fluoro derivatives, focuses on the synthesis and characterization of these compounds. Their structures exhibit various intermolecular interactions like C–H⋯O, C–H⋯SC, and C–H⋯π, which are crucial for understanding their biological activity and physical properties. Such studies are foundational for developing new substances with potential biological activities (Shukla et al., 2014).
2. Antimicrobial Activities
The synthesis of 1,2,4-triazoles and their evaluation for antimicrobial activities is another significant application. By altering the chemical structure of these compounds, their antimicrobial properties can be enhanced or modified. This research is essential for developing new antimicrobial agents (Bayrak et al., 2009).
3. Enzyme Inhibition
Schiff’s base derivatives of triazoles have been studied for their inhibitory effects on tyrosinase activity. Understanding these interactions is vital for designing antityrosinase agents, which have applications in treating hyperpigmentation disorders and as potential anti-cancer agents (Yu et al., 2015).
4. Antioxidant and Inhibitory Activities
The antioxidant and α-glucosidase inhibitory activities of Schiff bases containing 1,2,4-triazole and pyrazole rings have been explored. Such compounds display significant inhibitory potentials, indicating their potential use in managing oxidative stress-related diseases and diabetes (Pillai et al., 2019).
5. Anti-Inflammatory Activity
Certain derivatives of 1,2,4-triazoles have demonstrated anti-inflammatory activity. This research contributes to the development of new anti-inflammatory drugs, which can be used in the treatment of various inflammatory disorders (Labanauskas et al., 2001).
6. Spectral Characterization and Biological Investigations
The synthesis and characterization of Schiff base ligands and their complexes with transition metals have been studied for their antibacterial activity and free radical scavenging ability. These studies are crucial for understanding the chemical properties and potential biological applications of these compounds (Vinusha et al., 2020).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-[(E)-(3-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-23-14-7-6-12(9-15(14)24-2)16-20-21-17(25)22(16)19-10-11-4-3-5-13(18)8-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPPZMUHCPXUCO-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-naphthyloxy)-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5591805.png)
![4-(1H-imidazol-2-yl)-1-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B5591823.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5591837.png)
![(4aR*,7aS*)-1-isobutyl-4-isonicotinoyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5591845.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5591848.png)

![methyl 4-[(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5591860.png)
![2-(2-pyridinylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5591889.png)
![N-benzyl-N-[(3-methyl-2-pyridinyl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5591901.png)
![benzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5591904.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(1-oxoisoquinolin-2(1H)-yl)acetamide](/img/structure/B5591916.png)
![N-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5591924.png)